molecular formula C22H33N3O2 B6099772 6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide

6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No.: B6099772
M. Wt: 371.5 g/mol
InChI Key: FSFFGGZUMWFDBL-UHFFFAOYSA-N
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Description

6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[45]decane-2-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the oxo group and the propan-2-yl and propan-2-ylphenyl groups through various organic reactions such as alkylation and acylation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be carefully controlled.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    6-oxo-N-propan-2-yl-7-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide: Similar structure with a methyl group instead of a propan-2-yl group.

    6-oxo-N-propan-2-yl-7-[(4-ethylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide: Similar structure with an ethyl group instead of a propan-2-yl group.

Uniqueness

6-oxo-N-propan-2-yl

Properties

IUPAC Name

6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-16(2)19-8-6-18(7-9-19)14-24-12-5-10-22(20(24)26)11-13-25(15-22)21(27)23-17(3)4/h6-9,16-17H,5,10-15H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFFGGZUMWFDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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